2-(4-Hydroxynaphthalene-1-carbonyl)benzoic acid
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Overview
Description
2-(4-Hydroxynaphthalene-1-carbonyl)benzoic acid is an organic compound that belongs to the class of naphthols and derivatives It is characterized by the presence of a hydroxyl group on the naphthalene ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxynaphthalene-1-carbonyl)benzoic acid typically involves the reaction of 4-hydroxynaphthalene-1-carboxylic acid with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond between the naphthalene and benzoic acid moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxynaphthalene-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
2-(4-Hydroxynaphthalene-1-carbonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxynaphthalene-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Salicylic acid (1,2-hydroxybenzoic acid): Similar in structure but with a hydroxyl group on the benzene ring.
o-Phthalic acid (1,2-carboxybenzoic acid): Contains two carboxylic acid groups on the benzene ring.
Uniqueness
2-(4-Hydroxynaphthalene-1-carbonyl)benzoic acid is unique due to the presence of both a naphthalene ring and a benzoic acid moiety, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
61613-42-1 |
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Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(4-hydroxynaphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H12O4/c19-16-10-9-14(11-5-1-2-6-12(11)16)17(20)13-7-3-4-8-15(13)18(21)22/h1-10,19H,(H,21,22) |
InChI Key |
CGXYGULYDZQICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)C(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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